molecular formula C9H14N2S B13433052 4-[(1-Methylethyl)thio]-1,2-benzenediamine

4-[(1-Methylethyl)thio]-1,2-benzenediamine

Cat. No.: B13433052
M. Wt: 182.29 g/mol
InChI Key: ZGTRCUIHOIDMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-[(1-Methylethyl)thio]-1,2-benzenediamine involves several steps. One common method includes the reaction of 4-nitro-1,2-benzenediamine with isopropyl mercaptan under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the thioether linkage. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-[(1-Methylethyl)thio]-1,2-benzenediamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a catalyst for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-[(1-Methylethyl)thio]-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The thioether group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The amino groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

4-propan-2-ylsulfanylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTRCUIHOIDMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC(=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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